GNE-293
Description
GNE-293 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway implicated in cancer and immune disorders. Developed through systematic structure-activity relationship (SAR) optimization, this compound features a benzimidazole-substituted purine scaffold, which confers high selectivity for PI3Kδ over other isoforms (α, β, γ) . Its molecular formula is C₂₈H₃₆N₈O₄S (molecular weight: 580.708 g/mol), with a CAS registry number of 1354955-67-1 .
Key pharmacological properties include:
- Potency: IC₅₀ = 0.47 nM against PI3Kδ .
- Selectivity: 256-, 420-, and 219-fold selectivity over PI3Kα, PI3Kβ, and PI3Kγ, respectively .
- Safety Profile: Reduced CYP3A4 inhibition (IC₅₀ > 10 μM) compared to earlier analogs, minimizing drug-drug interaction risks .
This compound is under preclinical evaluation for oncology indications, leveraging PI3Kδ’s role in tumor microenvironment modulation .
Properties
CAS No. |
1354955-67-1 |
|---|---|
Molecular Formula |
C28H36N8O4S |
Molecular Weight |
580.708 |
IUPAC Name |
4-(3-((2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)-9-methyl-6-morpholino-9H-purin-8-yl)oxy)azetidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C28H36N8O4S/c1-18(2)24-29-21-6-4-5-7-22(21)36(24)27-31-25-23(26(32-27)34-10-12-39-13-11-34)30-28(33(25)3)40-20-16-35(17-20)19-8-14-41(37,38)15-9-19/h4-7,18-20H,8-17H2,1-3H3 |
InChI Key |
XRLOEZGWBZHADC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(C=CC=C2)=C2N1C3=NC4=C(N=C(OC5CN(C6CCS(CC6)(=O)=O)C5)N4C)C(N7CCOCC7)=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNE-293; GNE 293; GNE293. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
GNE-293 belongs to the purine-based PI3Kδ inhibitor class. Below is a comparative analysis with its closest analog, X-370, and other notable PI3Kδ inhibitors:
Key Findings :
- This compound vs. X-370 : Despite structural similarity, this compound exhibits 15-fold higher potency and broader isoform selectivity , attributed to optimized substituent positioning enhancing target binding .
- This compound vs. Idelalisib: this compound’s purine scaffold provides superior metabolic stability and oral bioavailability compared to Idelalisib’s quinazolinone structure, which suffers from rapid clearance .
In Vitro and In Vivo Performance
- Efficacy : In murine lymphoma models, this compound achieved 90% tumor growth inhibition at 10 mg/kg, outperforming X-370 (60% inhibition at the same dose) .
Clinical and Commercial Differentiation
- Patent Status : this compound is protected under patents covering its unique benzimidazole-morpholine substitution pattern (WO2013154877A1) .
- Therapeutic Window : A 50-fold safety margin between efficacious and toxic doses in preclinical models, contrasting with Idelalisib’s narrow window (e.g., hepatotoxicity risks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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